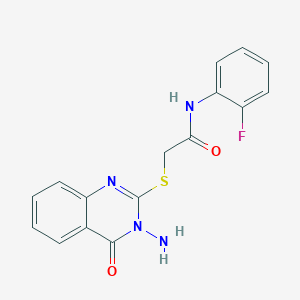![molecular formula C21H26N2O B299546 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor (BCR) signaling. Inhibition of BTK has been shown to be effective in treating various B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用机制
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide selectively inhibits BTK, a key signaling molecule in the BCR pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/AKT pathways, which are critical for the survival and proliferation of B cells. Inhibition of BTK by 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide leads to the suppression of these pathways, resulting in the induction of apoptosis in B cell malignancies.
Biochemical and physiological effects:
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on BCR signaling, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell signaling. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to modulate the activity of immune cells, such as macrophages and natural killer cells.
实验室实验的优点和局限性
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several advantages as a research tool. It is a highly selective inhibitor of BTK, which reduces the potential for off-target effects. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to be effective in preclinical models of various B cell malignancies, making it a useful tool for studying the role of BTK in these diseases. However, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cellular compartments. Additionally, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. Another area of interest is the study of the effects of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide on the immune system. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to modulate the activity of immune cells, and further research in this area could lead to the development of novel immunotherapeutic approaches. Finally, the safety and efficacy of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent for B cell malignancies.
合成方法
The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the pyrrolidine with the benzamide, and the final tert-butyl protection. The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
科学研究应用
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B cell malignancies. In a study published in Cancer Research, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide was found to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in Blood showed that 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide was effective in inhibiting the growth of MCL cells in vitro and in vivo. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-11-9-16(10-12-17)20(24)22-18-7-6-8-19(15-18)23-13-4-5-14-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
InChI 键 |
NPYOBJBWJOGNBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)

![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)





![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)